
4-cyano-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
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Overview
Description
4-cyano-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a compound that features a thiazole ring, a cyano group, and a benzamide moiety The thiazole ring, which contains both sulfur and nitrogen atoms, is known for its aromatic properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-cyano-N-(4-phenyl-1,3-thiazol-2-yl)benzamide typically involves the reaction of 4-phenyl-1,3-thiazol-2-amine with 4-cyanobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 4-cyano-N-(4-phenyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Anticancer Activity
The compound has been investigated for its anticancer properties, showing promise against several cancer cell lines.
Case Studies and Findings
- Breast Cancer : In a study evaluating thiazole derivatives, 4-cyano-N-(4-phenyl-1,3-thiazol-2-yl)benzamide demonstrated significant cytotoxicity against MCF-7 breast cancer cells, with an IC50 value indicating effective growth inhibition . This suggests that the compound may interfere with cancer cell proliferation mechanisms.
- Mechanisms of Action : The compound's anticancer activity is believed to be linked to its ability to inhibit enzymes involved in cancer cell survival and proliferation. Specifically, it may target pathways associated with apoptosis induction and cell cycle regulation .
Enzyme Inhibition
This compound has shown potential as an enzyme inhibitor, particularly in the context of cancer treatment.
Mechanistic Insights
- Nicotinamide Adenine Dinucleotide (NAD+) Metabolism : The compound has been reported to activate nicotinamide adenine dinucleotide (NAD+) biosynthesis pathways by modulating nicotinamide phosphoribosyltransferase (NAMPT) activity. This modulation is crucial for cellular energy metabolism and can influence cancer cell viability .
Antimicrobial Activity
The compound's thiazole moiety contributes to its antimicrobial properties against various pathogens.
Research Findings
- Antibacterial Efficacy : Studies have indicated that thiazole derivatives exhibit moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for certain derivatives were noted to be comparable to standard antibiotics .
- Antifungal Potential : In addition to antibacterial effects, the compound has been evaluated for antifungal activity against strains such as Candida species, demonstrating varying degrees of efficacy .
Data Tables
Mechanism of Action
The mechanism of action of 4-cyano-N-(4-phenyl-1,3-thiazol-2-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the cyano group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity. These interactions can lead to the modulation of biochemical pathways and cellular processes .
Comparison with Similar Compounds
- N-(4-phenyl-1,3-thiazol-2-yl)benzenesulfonamide
- 4-cyano-N-(4-phenyl-1,3-thiazol-2-yl)benzamide analogs with different substituents on the benzamide moiety
Comparison: this compound is unique due to the presence of both a cyano group and a thiazole ring, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit enhanced binding affinity and specificity towards certain molecular targets, making it a valuable candidate for drug development and other applications .
Biological Activity
4-cyano-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article delves into the synthesis, biological activity, mechanisms of action, and relevant case studies related to this compound.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thiazole Ring : The thiazole ring is synthesized through the reaction of a suitable amine with carbon disulfide and a halogenating agent under basic conditions.
- Introduction of the Cyano Group : This is achieved via nucleophilic substitution using sodium cyanide on the thiazole intermediate.
- Formation of the Benzamide Moiety : The final step involves coupling the cyano-thiazole intermediate with a benzoyl chloride derivative under basic conditions.
Antimicrobial Properties
Research indicates that compounds containing thiazole moieties, including this compound, exhibit significant antimicrobial activity. Preliminary studies suggest effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
Anticancer Activity
The compound has been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines. The structure-activity relationship (SAR) analyses indicate that modifications in the thiazole and benzamide groups can enhance cytotoxicity against specific cancer types .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation and survival.
- Receptor Binding : It can bind to specific receptors that regulate cellular signaling pathways related to growth and apoptosis.
Case Studies
Several studies have focused on the biological effects of similar thiazole compounds:
- Study on Anticancer Activity : A study screened a library of compounds for their ability to inhibit tumor growth in multicellular spheroids. Compounds similar to this compound showed promising results with IC50 values indicating potent anticancer activity .
- Antimicrobial Screening : Another research effort evaluated various thiazole derivatives for their antibacterial properties. The results indicated that modifications in the phenyl group significantly impacted antimicrobial efficacy .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally related compounds is beneficial:
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-cyano-N-(5-methylthiazol-2-yl)benzamide | Thiazole ring, cyano group | Antimicrobial and anticancer |
N-(5-methylthiazol-2-Yl)benzenesulfonamide | Thiazole and sulfonamide groups | Known antibacterial activity |
Benzamide Derivatives | Simple amide structure | Variable biological activities |
Properties
IUPAC Name |
4-cyano-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3OS/c18-10-12-6-8-14(9-7-12)16(21)20-17-19-15(11-22-17)13-4-2-1-3-5-13/h1-9,11H,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKRVMADZUYKEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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